![molecular formula C21H21ClN4O2S2 B2518923 N-(4-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide CAS No. 1049474-08-9](/img/structure/B2518923.png)
N-(4-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide
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Description
N-(4-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C21H21ClN4O2S2 and its molecular weight is 461. The purity is usually 95%.
BenchChem offers high-quality N-(4-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activity
The compound has been investigated for its antiviral potential. In a study by Chen et al., a series of sulfonamide derivatives were synthesized, including this compound. Bioassay tests revealed that some of these derivatives, specifically 7b and 7i , exhibited anti-tobacco mosaic virus (TMV) activity . This finding suggests that the compound may have broader antiviral properties worth exploring.
Agrochemicals
Sulfonamide derivatives have been studied for their herbicidal properties . Considering this, the compound could be investigated as a potential herbicide or fungicide. Its unique structure may offer advantages over existing agrochemicals, leading to more effective and environmentally friendly solutions for crop protection.
Computational Chemistry
Molecular modeling and computational simulations could explore the compound’s conformational flexibility, electronic properties, and binding modes. Researchers might perform docking studies to predict its interactions with biological macromolecules. These insights could guide further experimental investigations.
properties
IUPAC Name |
N-[4-[3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2S2/c22-16-4-1-2-5-17(16)25-9-11-26(12-10-25)19(27)8-7-15-14-30-21(23-15)24-20(28)18-6-3-13-29-18/h1-6,13-14H,7-12H2,(H,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWBIUQMGSPYCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide |
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